

An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-3-methylbenzene

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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzyl bromide

Cat. No.: B118397

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(bromomethyl)-2-fluoro-3-methylbenzene, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in drug discovery, adhering to the highest standards of scientific accuracy and data presentation.

Chemical Identity and Properties

1-(Bromomethyl)-2-fluoro-3-methylbenzene, also known by its synonym **2-fluoro-3-methylbenzyl bromide**, is a substituted toluene derivative. Its structure features a benzene ring with a bromomethyl, a fluoro, and a methyl group at positions 1, 2, and 3, respectively. This trifunctional arrangement makes it a versatile reagent for the introduction of the 2-fluoro-3-methylbenzyl moiety in the synthesis of complex organic molecules.

Table 1: Chemical Identifiers for 1-(bromomethyl)-2-fluoro-3-methylbenzene

Identifier	Value
IUPAC Name	1-(bromomethyl)-2-fluoro-3-methylbenzene[1][2]
Synonym(s)	2-Fluoro-3-methylbenzyl bromide, alpha-Bromo-2-fluoro-m-xylene[1]
CAS Number	151412-12-3[1][2][3]
Molecular Formula	C ₈ H ₈ BrF[2][3]
InChI Key	DCGWFNZSJBIKE-UHFFFAOYSA-N[1][2]
SMILES	CC1=C(F)C(CBr)=CC=C1[2]

Table 2: Physicochemical Properties of 1-(bromomethyl)-2-fluoro-3-methylbenzene

Property	Value
Molecular Weight	203.05 g/mol [1][3]
Appearance	Clear, colorless liquid[2]
Purity	≥96.0% (GC)[2]
Refractive Index (n _{20/D})	1.5450-1.5500 @ 20°C[2]
Flash Point	168°C/15mm[1]
Storage Temperature	Ambient Temperature[1]

Table 3: Safety Information for 1-(bromomethyl)-2-fluoro-3-methylbenzene

Hazard	Description
GHS Pictogram(s)	GHS05 (Corrosion)[1]
Signal Word	Danger[1]
Hazard Statement(s)	H314: Causes severe skin burns and eye damage[1]
Precautionary Statement(s)	P260, P271, P280[1]

Synthesis of 1-(Bromomethyl)-2-fluoro-3-methylbenzene

The synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene typically proceeds via the radical bromination of the corresponding toluene derivative, 2-fluoro-3-methyltoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzyl radical.

Experimental Protocol: Radical Bromination of 2-Fluoro-3-methyltoluene

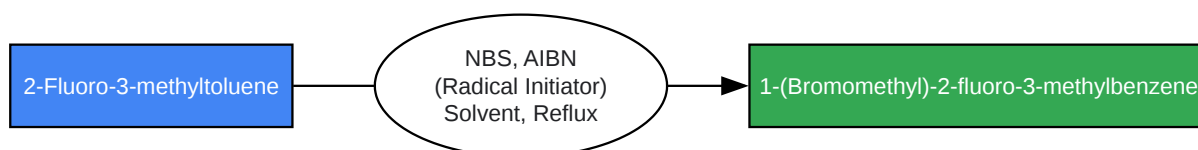
This protocol is a representative method for the synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene.

Materials:

- 2-Fluoro-3-methyltoluene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride (CCl₄) or acetonitrile (solvent)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask, dissolve 2-fluoro-3-methyltoluene (1.0 eq) in the chosen solvent (e.g., CCl_4).
- Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
- Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction can be initiated and accelerated by irradiation with a UV lamp.[4]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the solid NBS is consumed and has been converted to succinimide, which will float on top of the CCl_4 .
- Once the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the succinimide by-product.
- Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude 1-(bromomethyl)-2-fluoro-3-methylbenzene can be purified by vacuum distillation to obtain a clear, colorless liquid.



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Synthesis of 1-(bromomethyl)-2-fluoro-3-methylbenzene.

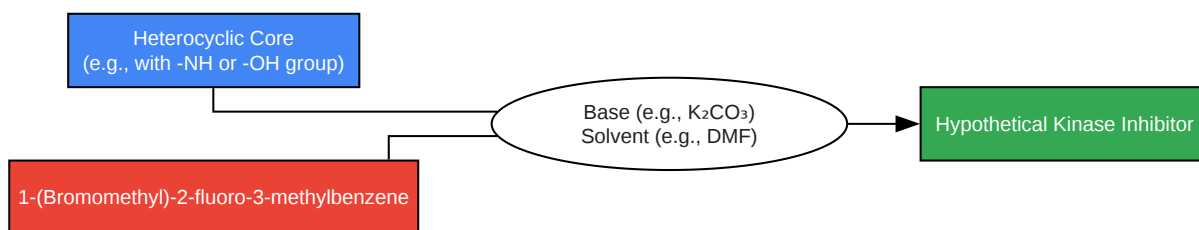
Applications in Drug Discovery and Development

Substituted benzyl bromides, such as 1-(bromomethyl)-2-fluoro-3-methylbenzene, are valuable intermediates in the synthesis of pharmaceutical compounds.[5][6] The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the covalent attachment of the 2-fluoro-3-methylbenzyl moiety to a variety of molecular scaffolds. This is a common strategy in the design of bioactive molecules, including enzyme inhibitors and receptor modulators.

The presence of a fluorine atom in a drug candidate can significantly enhance its pharmacological properties. Fluorine substitution can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to the target protein through favorable electrostatic interactions, and modulate the acidity or basicity of nearby functional groups. These beneficial effects make fluorinated building blocks highly sought after in medicinal chemistry.

Hypothetical Application: Synthesis of a Kinase Inhibitor

Kinase inhibitors are a major class of drugs, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that is further functionalized to achieve high potency and selectivity. 1-(Bromomethyl)-2-fluoro-3-methylbenzene can be used to introduce a substituted benzyl group onto such a core, which can then occupy a hydrophobic pocket in the kinase's active site.



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Use in hypothetical kinase inhibitor synthesis.

Conclusion

1-(Bromomethyl)-2-fluoro-3-methylbenzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its unique substitution

pattern provides a strategic tool for medicinal chemists to introduce a fluorinated benzyl group, potentially enhancing the pharmacokinetic and pharmacodynamic properties of new drug candidates. The synthesis of this compound is straightforward, relying on well-established radical bromination methodologies. As the demand for more effective and safer pharmaceuticals continues to grow, the importance of specialized building blocks like 1-(bromomethyl)-2-fluoro-3-methylbenzene in the drug development pipeline is expected to increase.

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